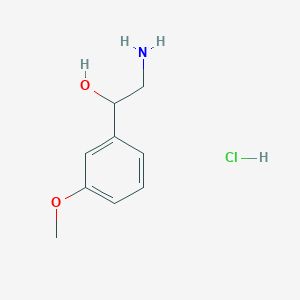![molecular formula C11H6ClF3N2 B1625600 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine CAS No. 66548-88-7](/img/structure/B1625600.png)
3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine
Overview
Description
“3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine” is an organic compound that belongs to the family of pyridazines. It has a molecular weight of 258.63 and a molecular formula of C11H6ClF3N2 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine” is represented by the SMILES string: C1=CC=C (C=C1)C2=NN=C (C (=C2)C (F) (F)F)Cl .Scientific Research Applications
Proteomics Research
3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine: is utilized in proteomics research as a biochemical tool . Its structural specificity can be leveraged to study protein interactions and functions, particularly in understanding the role of pyridazine derivatives in biological systems.
Pharmacology
This compound serves as a building block in the synthesis of pharmacologically active molecules. It’s part of the diazine family, known for a wide range of activities such as antimicrobial, anticancer, and anti-inflammatory effects . Researchers are exploring its potential in creating new therapeutic agents.
Agriculture
In the agricultural sector, 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine may be investigated for its role in the development of new agrochemicals. Its structural properties could contribute to the synthesis of compounds with potential use as pesticides or plant growth regulators .
Industrial Chemistry
The compound is involved in methodologies for synthesizing various industrially relevant materials. For instance, it can be used in the creation of thiooxazolidin-4-ones, which have applications in material science and industrial processes .
Environmental Research
Environmental scientists might explore the use of 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine in studying the impact of fluorinated compounds on ecosystems. Its behavior in different environmental conditions can provide insights into pollution and degradation processes .
Biochemistry
In biochemistry, this compound is significant for its role in proteomics and genomics research. It can be used to modify peptides and nucleotides, aiding in the study of genetic expression and protein synthesis .
Materials Science
3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine: is also relevant in materials science, where it could be used to develop new polymers or coatings with unique properties such as increased resistance to heat or chemical degradation .
Synthetic Organic Chemistry
As a versatile organic compound, it is used in synthetic organic chemistry to create a variety of complex molecules. Its reactivity with different functional groups makes it a valuable reagent for constructing diverse molecular architectures .
Safety and Hazards
properties
IUPAC Name |
3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-6-5-9(16-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQDTPPEBOALHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498758 | |
| Record name | 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine | |
CAS RN |
66548-88-7 | |
| Record name | Pyridazine, 3-chloro-6-[4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66548-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



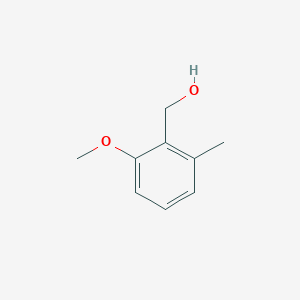


![3-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1625524.png)
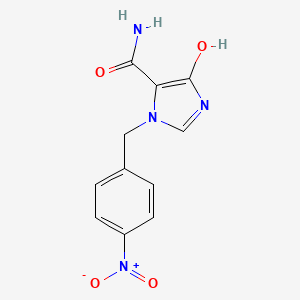

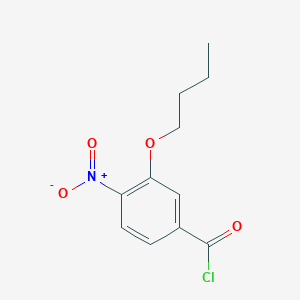
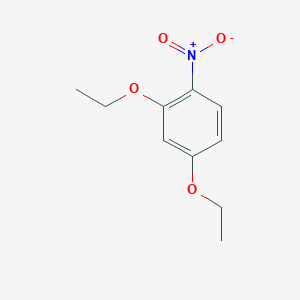

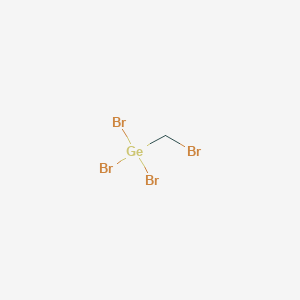
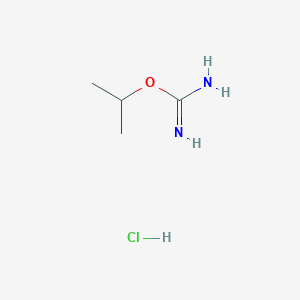
![2-Cyclohexyloxazolo[4,5-b]pyridine](/img/structure/B1625538.png)
